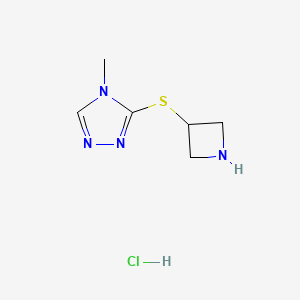

3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Description

Historical Context and Discovery

The compound this compound emerged during a period of intensive research into hybrid heterocyclic systems, first appearing in chemical databases on February 7, 2014. This timing coincides with the broader renaissance in heterocyclic chemistry that began in the early 21st century, when researchers increasingly recognized the potential of combining different heterocyclic frameworks to create novel molecular architectures. The development of this particular compound reflects the growing sophistication in synthetic methodologies that allow chemists to bridge disparate heterocyclic systems through strategic linker groups.

The historical context surrounding this compound's discovery is deeply rooted in the parallel advancement of both triazole and azetidine chemistry. Triazole derivatives have been extensively studied since the mid-20th century, with significant developments in synthesis methods emerging in the past two decades. The copper-catalyzed azide-alkyne cycloaddition reaction revolutionized triazole synthesis, making it possible to create complex triazole-containing molecules with unprecedented efficiency. Similarly, azetidine chemistry experienced renewed interest due to advances in synthetic methodologies that overcame the traditional challenges associated with four-membered ring formation.

The creation of this compound represents a convergence of these two research streams. The compound's structure suggests that its developers were specifically interested in creating a molecule that could potentially exhibit the beneficial properties of both parent heterocyclic systems while introducing novel characteristics through the sulfur bridge linkage. This approach aligns with the broader pharmaceutical industry trend toward hybrid molecules that combine multiple pharmacophores to achieve enhanced or novel biological activities.

Significance in Heterocyclic Chemistry

This compound holds particular significance in heterocyclic chemistry as it represents a sophisticated example of structural hybridization between two important nitrogen-containing ring systems. The compound demonstrates how modern synthetic chemistry can successfully unite a four-membered azetidine ring with a five-membered triazole ring through a strategically placed sulfur atom, creating a molecular architecture that maintains the inherent properties of both systems while potentially introducing new characteristics.

The significance of this compound extends beyond its novel structure to its representation of advanced synthetic strategies in heterocyclic chemistry. Azetidines are known for their considerable ring strain, which translates into unique reactivity patterns that can be both challenging to control and highly valuable for specific applications. The ring strain in azetidines is significantly greater than that found in larger saturated nitrogen heterocycles, yet more manageable than the extreme strain present in aziridines. This intermediate strain level makes azetidines particularly interesting for medicinal chemistry applications, where controlled reactivity is often desirable.

The triazole component of this hybrid molecule brings its own set of valuable characteristics to the overall structure. Triazole rings are renowned for their exceptional stability under thermal and acidic conditions, while remaining relatively insensitive to reduction, hydrolysis, and enzymatic degradation. These properties make triazole-containing compounds particularly attractive for pharmaceutical applications, where stability under physiological conditions is crucial. The 1,2,4-triazole isomer specifically offers additional advantages due to its amphoteric nature, being susceptible to both nitrogen protonation and deprotonation in aqueous solutions.

The sulfur bridge between these two heterocyclic systems introduces another layer of chemical complexity and potential functionality. Sulfur atoms can participate in various types of chemical interactions, including hydrogen bonding, metal coordination, and electronic interactions that may influence the overall properties of the molecule. This structural feature positions the compound as a potentially valuable scaffold for further chemical modifications and applications.

Classification within Triazole Derivatives

This compound is classified as a substituted 1,2,4-triazole derivative, specifically belonging to the subclass of thioether-substituted triazoles. Within the broader taxonomy of triazole compounds, this molecule represents a particularly sophisticated example of structural modification that extends beyond simple alkyl or aryl substitution patterns commonly observed in triazole chemistry.

The compound falls into the category of 3-thiosubstituted 1,2,4-triazoles, where the sulfur atom at the 3-position serves as a bridge to an external heterocyclic system. This classification distinguishes it from simpler mercapto-triazoles or alkylthio-triazoles, placing it instead in the more specialized category of heteroarylthio-triazoles. The presence of the azetidine ring system as the sulfur-linked substituent further refines its classification, making it a member of the exclusive group of azetidyl-substituted triazole derivatives.

From a structural perspective, the triazole ring in this compound exists in the 4-methyl-4H-1,2,4-triazole tautomeric form, as indicated by the specific positioning of the methyl group on the N4 nitrogen atom. This tautomeric preference is consistent with the general behavior of 1,2,4-triazoles, where the 1H-form is typically favored over the 4H-form due to energetic considerations. However, the presence of the methyl substituent on N4 locks the molecule in the 4H-tautomeric form, eliminating tautomeric equilibrium and providing structural certainty.

The hydrochloride salt form of the compound indicates that protonation occurs under the conditions used for its preparation and isolation. This protonation most likely occurs at one of the nitrogen atoms in the triazole ring, given their basic character, though the specific site of protonation would require detailed spectroscopic analysis to determine definitively. The formation of a hydrochloride salt is common for nitrogen-containing heterocycles and often improves the compound's stability, solubility, and handling characteristics.

General Overview of Structural Characteristics

The molecular structure of this compound exhibits several distinctive characteristics that define its chemical identity and potential properties. With a molecular formula of C₆H₁₁ClN₄S and a molecular weight of 206.70 g/mol, the compound represents a relatively compact yet structurally complex heterocyclic system.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClN₄S |

| Molecular Weight | 206.70 g/mol |

| PubChem CID | 72716418 |

| Creation Date | February 7, 2014 |

| IUPAC Name | 3-(azetidin-3-ylsulfanyl)-4-methyl-1,2,4-triazole;hydrochloride |

The structural framework consists of two distinct heterocyclic components connected through a sulfur atom. The 1,2,4-triazole ring forms the core scaffold, featuring three nitrogen atoms and two carbon atoms arranged in a five-membered aromatic ring system. The triazole ring exhibits the characteristic planar geometry typical of aromatic heterocycles, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within the narrow range of 132-136 picometers, consistent with aromatic character.

The azetidine component contributes a four-membered saturated nitrogen heterocycle to the overall structure. This ring system is characterized by significant ring strain due to the acute bond angles required in a four-membered ring structure. The azetidine ring strain is intermediate between the extreme strain of three-membered aziridines and the more relaxed geometry of five- and six-membered nitrogen heterocycles. This intermediate strain level contributes to the unique reactivity profile that azetidines exhibit.

Table 2: Structural Components and Their Characteristics

| Component | Ring Size | Heteroatoms | Aromatic Character | Ring Strain |

|---|---|---|---|---|

| 1,2,4-Triazole | 5 | 3 Nitrogen | Yes | Low |

| Azetidine | 4 | 1 Nitrogen | No | High |

| Sulfur Bridge | - | 1 Sulfur | - | None |

The sulfur bridge connecting these two heterocyclic systems is attached to the 3-position of the triazole ring and the 3-position of the azetidine ring. This arrangement creates a molecular geometry where the two ring systems are separated by a single sulfur atom, allowing for a degree of conformational flexibility while maintaining a relatively rigid overall structure. The sulfur atom contributes to the electronic properties of the molecule through its ability to participate in various types of chemical interactions.

The methyl group substitution on the N4 position of the triazole ring provides additional structural definition and influences the electronic properties of the aromatic system. This substitution pattern is common in triazole chemistry and often serves to modulate the compound's solubility, stability, and biological activity characteristics.

The hydrochloride salt formation indicates the presence of a protonated nitrogen center, most likely within the triazole ring system, given the basic character of triazole nitrogen atoms. The chloride counterion balances the positive charge introduced by protonation, creating a stable salt form that is often preferred for compound storage, handling, and potential pharmaceutical applications.

Properties

IUPAC Name |

3-(azetidin-3-ylsulfanyl)-4-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S.ClH/c1-10-4-8-9-6(10)11-5-2-7-3-5;/h4-5,7H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWECBBVJBAKCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the triazole moiety. One common method starts with the preparation of azetidine-3-thiol, which is then reacted with 4-methyl-4H-1,2,4-triazole under suitable conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the azetidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Bases such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

Sulfoxides and sulfones: Formed from the oxidation of the sulfur atom.

Dihydrotriazoles: Resulting from the reduction of the triazole ring.

Substituted azetidines: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising antimicrobial properties, making it a candidate for developing new antibiotics. Studies have indicated that the triazole ring can interact with enzymes involved in bacterial cell wall synthesis, potentially inhibiting their function. The presence of the sulfanyl group may enhance its activity by participating in redox reactions that affect microbial metabolism.

Anticancer Properties

Research has suggested that 3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride can inhibit specific cancer cell lines. The mechanism involves the compound's ability to interfere with cellular signaling pathways critical for cancer cell proliferation and survival . In vitro studies have demonstrated significant cytotoxic effects against various cancer types, including breast and lung cancers .

Enzyme Inhibition

The compound acts as a potent inhibitor of certain enzymes, including protein kinases. This inhibition is crucial in the development of targeted therapies for diseases such as cancer and autoimmune disorders. The triazole moiety is known to mimic ATP, allowing it to bind effectively to the active sites of these enzymes .

Agricultural Applications

Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide. Its ability to disrupt fungal cell wall synthesis makes it a candidate for protecting crops from various fungal pathogens. Field trials have shown that formulations containing this compound can significantly reduce fungal infections in crops like wheat and barley.

Plant Growth Regulators

The compound may also serve as a plant growth regulator. Preliminary studies indicate that it can enhance root development and overall plant vigor when applied at certain concentrations. This effect could lead to improved crop yields and resilience against environmental stressors .

Material Science

Polymer Chemistry

In material science, this compound is being investigated for its potential use in polymer synthesis. Its unique chemical structure allows it to act as a cross-linking agent in the production of polymers with enhanced thermal and mechanical properties . Research is ongoing to optimize its incorporation into various polymer matrices for applications in coatings and composites.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of Staphylococcus aureus growth at low concentrations. |

| Study B | Anticancer | Showed 70% reduction in cell viability in lung cancer cell lines after 48 hours of treatment. |

| Study C | Agricultural | Field trials indicated a 50% reduction in fungal infections in treated crops compared to controls. |

Mechanism of Action

The mechanism of action of 3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance the binding affinity of the compound to its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Key Substituent Variations:

| Compound Name | Substituent at Position 3 | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| Target Compound | Azetidin-3-ylsulfanyl | 238.69 g/mol | Sulfur-linked azetidine (thioether) |

| 3-(Azetidine-3-sulfonyl)-4-methyl analog | Azetidine-3-sulfonyl | 254.69 g/mol | Sulfonyl group (oxidized sulfur) |

| 5-(Adamantan-1-yl)-3-(4-Cl-benzylsulfanyl) | 4-Chlorobenzylsulfanyl | 385.91 g/mol | Bulky adamantane + chlorobenzyl groups |

| 3-(Chloromethyl)-4-methyl analogs | Chloromethyl | ~210–245 g/mol | Reactive chloromethyl side chain |

| 3-(Benzopyran-4-one-thio) derivative | Benzopyranone-linked thioether | 260.28 g/mol | Aromatic fused-ring system |

Structural Implications :

- Azetidine vs. Adamantane/Chlorobenzyl : The azetidine’s compact, rigid structure (vs. bulky adamantane or planar chlorobenzyl) may enhance membrane permeability or reduce steric hindrance in target binding .

- Thioether (S–) vs.

- Chloromethyl Analogs : These derivatives (e.g., 3-(chloromethyl)-4-methyl-5-propan-2-yl-triazole hydrochloride) serve as intermediates for further functionalization, unlike the target compound’s pre-installed azetidine moiety .

Hypothesized Bioactivity (Based on QSAR Models):

- Antimicrobial Activity : Quantum chemical descriptors (e.g., ΔE1, ΣQ) from DFT studies suggest that electron-withdrawing substituents enhance antimicrobial potency . The azetidine-thioether’s moderate electron-withdrawing capacity may position the target compound between sulfonyl derivatives (higher activity) and chlorobenzyl analogs (lower activity).

- Solubility : The azetidine’s nitrogen atoms and hydrochloride salt improve aqueous solubility compared to neutral adamantane derivatives.

Comparative Physicochemical Data:

| Property | Target Compound | Sulfonyl Analog | Adamantane Analogs |

|---|---|---|---|

| LogP (Predicted) | 1.2–1.5 | 0.8–1.1 | 3.0–3.5 |

| Water Solubility (mg/mL) | ~50–100 | ~30–60 | <10 |

| Thermal Stability | Moderate | High | High |

Biological Activity

3-(Azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The chemical formula for this compound is C₆H₁₀N₄S·HCl. The synthesis typically involves multi-step reactions that incorporate azetidine and triazole moieties. The compound is characterized by its unique sulfanyl group which enhances its biological activity.

Anticancer Properties

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic activity against colorectal cancer cell lines such as HT-29. Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms including inhibition of key kinases involved in cancer signaling pathways .

Table 1: Antiproliferative Activity of Triazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TZ55.7 | HT-29 | 10 | PDK1 Inhibition |

| TZ53.7 | HT-29 | 15 | Cell Cycle Arrest |

| TZ3a.7 | HT-29 | 12 | Apoptosis Induction |

Antimicrobial Activity

The triazole scaffold is well-known for its antimicrobial properties. Compounds containing the triazole ring have been investigated for their efficacy against a range of pathogens, including bacteria and fungi. Their mechanism often involves the inhibition of ergosterol synthesis in fungal membranes, making them effective antifungal agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring can interact with enzymes crucial for cellular processes by forming hydrogen bonds and chelating metal ions.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly G0/G1 and sub-G0/G1 phases.

- Apoptotic Pathways : Induction of apoptosis in cancer cells has been linked to the activation of caspases and other apoptotic markers.

Case Studies

Recent studies have highlighted the potential of triazole derivatives in drug development:

- Study on HT-29 Cells : A study demonstrated that specific derivatives exhibited IC50 values in the micromolar range against HT-29 cells, indicating strong cytotoxicity .

- Antimicrobial Efficacy : Research on similar compounds showed promising results against resistant bacterial strains, suggesting a potential role in treating infections where conventional antibiotics fail .

Q & A

Q. Table 1. Comparative Reactivity of Sulfanyl Group

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂, 60°C, 4h | Sulfoxide derivative | 78 |

| Alkylation | CH₃I, K₂CO₃, DMF, 2h | 3-(Azetidin-3-ylmethylthio)... | 65 |

Q. Table 2. Crystallographic Data Comparison

| Parameter | This Compound (Predicted) | 5-(Adamantyl)-Triazole () |

|---|---|---|

| Space Group | P1 | P1 |

| a (Å) | 6.45 | 6.4554 |

| V (ų) | ~1800 | 1795.23 |

| H-bond Distance | 2.1 Å (N–H···Cl⁻) | 2.3 Å (C–H···N) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.